molecular formula C13H15O4- B14411787 2-[(2,2-Dimethylpropoxy)carbonyl]benzoate CAS No. 83646-70-2

2-[(2,2-Dimethylpropoxy)carbonyl]benzoate

Cat. No.: B14411787
CAS No.: 83646-70-2
M. Wt: 235.26 g/mol
InChI Key: FSEWDIPTRJFLRS-UHFFFAOYSA-M
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Description

2-[(2,2-Dimethylpropoxy)carbonyl]benzoate: is an organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethylpropoxy)carbonyl]benzoate typically involves the esterification reaction between benzoic acid and 2,2-dimethylpropyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

C6H5COOH+(CH3)3COHC6H5COOCH2C(CH3)3+H2O\text{C}_6\text{H}_5\text{COOH} + \text{(CH}_3\text{)}_3\text{COH} \rightarrow \text{C}_6\text{H}_5\text{COOCH}_2\text{C(CH}_3\text{)}_3 + \text{H}_2\text{O} C6​H5​COOH+(CH3​)3​COH→C6​H5​COOCH2​C(CH3​)3​+H2​O

The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester under acidic or basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

2-[(2,2-Dimethylpropoxy)carbonyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development and as a prodrug for targeted delivery.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethylpropoxy)carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Another ester of benzoic acid, commonly used in fragrances and flavorings.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, also used in fragrances.

    Isopropyl benzoate: Features an isopropyl group, used in various industrial applications.

Uniqueness

2-[(2,2-Dimethylpropoxy)carbonyl]benzoate is unique due to the presence of the 2,2-dimethylpropoxy group, which imparts distinct physical and chemical properties compared to other benzoate esters

Properties

CAS No.

83646-70-2

Molecular Formula

C13H15O4-

Molecular Weight

235.26 g/mol

IUPAC Name

2-(2,2-dimethylpropoxycarbonyl)benzoate

InChI

InChI=1S/C13H16O4/c1-13(2,3)8-17-12(16)10-7-5-4-6-9(10)11(14)15/h4-7H,8H2,1-3H3,(H,14,15)/p-1

InChI Key

FSEWDIPTRJFLRS-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)COC(=O)C1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

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